

IUPAC name for 8-Chloro-5,6,7,8-tetrahydroquinoline

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Compound of Interest

Compound Name:	8-Chloro-5,6,7,8-tetrahydroquinoline
Cat. No.:	B170121

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An In-Depth Technical Guide to **8-Chloro-5,6,7,8-tetrahydroquinoline**

IUPAC Name: **8-Chloro-5,6,7,8-tetrahydroquinoline** CAS Number: 106057-23-2[1] Chemical Formula: C₉H₁₀ClN[1]

Abstract

8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. While specific research on this particular molecule is limited in publicly accessible literature, its structural similarity to other well-studied tetrahydroquinolines suggests significant potential in medicinal chemistry and materials science. Tetrahydroquinoline scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets.[2] This guide provides a comprehensive overview of **8-Chloro-5,6,7,8-tetrahydroquinoline**, drawing upon data from analogous compounds to infer its physicochemical properties, potential synthetic routes, and likely biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes to support researchers and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for **8-Chloro-5,6,7,8-tetrahydroquinoline** is not extensively reported. The following table summarizes key physicochemical properties, including predicted values derived

from computational models. Spectroscopic data from closely related compounds are provided for comparative purposes.

Property	Value	Source
IUPAC Name	8-Chloro-5,6,7,8-tetrahydroquinoline	P&S Chemicals[3]
CAS Number	106057-23-2	ChemicalBook[1]
Molecular Formula	C ₉ H ₁₀ ClN	P&S Chemicals[3]
Molecular Weight	167.63 g/mol	Calculated
Predicted Boiling Point	255.6 ± 20.0 °C	ChemSpider
Predicted LogP	2.85	ChemSpider
Predicted Density	1.17 ± 0.1 g/cm ³	ChemSpider

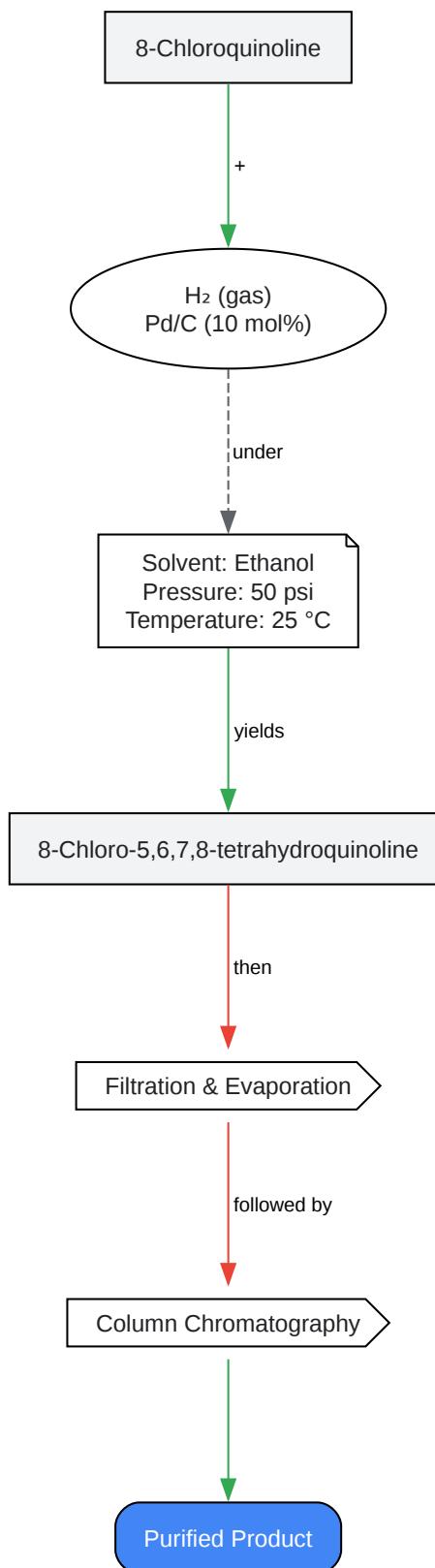
Comparative Spectroscopic Data:

While specific spectra for **8-Chloro-5,6,7,8-tetrahydroquinoline** are not readily available, data for the parent compound, 5,6,7,8-tetrahydroquinoline, and related 8-amino derivatives provide a reference for expected spectral features.[4][5]

Spectroscopy Type	Analogous Compound	Key Features
¹ H NMR (CDCl ₃)	8-Amino-5,6,7,8-tetrahydroquinoline	Aromatic protons (δ 7.0-8.5 ppm), aliphatic protons of the saturated ring (δ 1.7-3.0 ppm), and a methine proton at the C8 position (δ ~3.7 ppm).
¹³ C NMR (CDCl ₃)	8-Amino-5,6,7,8-tetrahydroquinoline	Aromatic carbons (δ 120-160 ppm), aliphatic carbons (δ 19-35 ppm), and a C8 carbon signal around δ 59 ppm.
Mass Spectrometry	5,6,7,8-tetrahydroquinoline	Expected molecular ion peak (M^+) and characteristic fragmentation patterns involving the saturated ring.

Synthesis and Experimental Protocols

The most direct and industrially relevant method for synthesizing **8-Chloro-5,6,7,8-tetrahydroquinoline** is the catalytic hydrogenation of 8-chloroquinoline. This approach preserves the chloro-substituent while selectively reducing the pyridine ring.



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Caption: Synthetic workflow for **8-Chloro-5,6,7,8-tetrahydroquinoline** via catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize **8-Chloro-5,6,7,8-tetrahydroquinoline** by the selective reduction of 8-chloroquinoline.

Materials:

- 8-Chloroquinoline (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (0.1 eq)
- Ethanol (EtOH), anhydrous
- Hydrogen (H₂) gas
- Parr hydrogenation apparatus or similar
- Celite™
- Rotary evaporator
- Silica gel for column chromatography
- Eluent: Hexane/Ethyl Acetate mixture

Procedure:

- A Parr hydrogenation vessel is charged with 8-chloroquinoline (1.0 eq) and anhydrous ethanol.
- The vessel is flushed with nitrogen gas to ensure an inert atmosphere.
- 10% Palladium on Carbon (0.1 eq) is carefully added to the solution.

- The vessel is sealed and connected to the hydrogenation apparatus.
- The atmosphere is replaced with hydrogen gas, and the vessel is pressurized to 50 psi.
- The reaction mixture is stirred vigorously at room temperature (25 °C).
- Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
- Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with nitrogen.
- The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst. The filter cake is washed with additional ethanol.
- The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
- The crude material is purified by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford pure **8-Chloro-5,6,7,8-tetrahydroquinoline**.

Potential Biological Activity and Applications

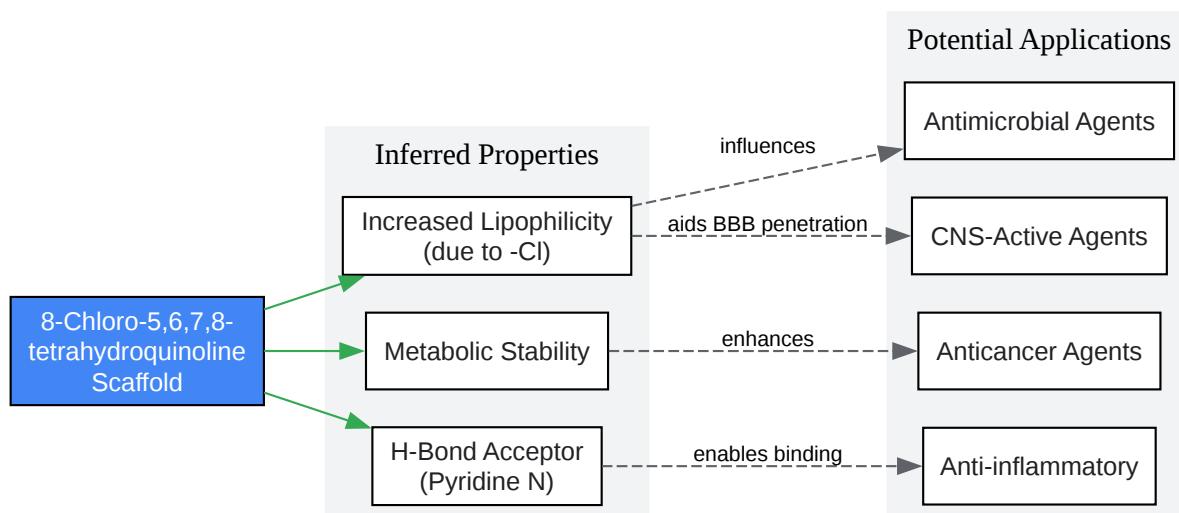
The tetrahydroquinoline core is a key pharmacophore in numerous biologically active compounds.^{[2][3]} The introduction of a chlorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.

Inferred Biological Roles:

- Antimicrobial and Antifungal Activity: Halogenated quinoline derivatives, such as 5-chloro-8-hydroxyquinoline, have demonstrated potent antimicrobial and antifungal properties.^[6] It is plausible that **8-Chloro-5,6,7,8-tetrahydroquinoline** could exhibit similar activities.
- Anticancer Potential: Many substituted tetrahydroquinolines have been investigated as anticancer agents.^[7] The chlorine atom could modulate activity by altering electronic properties and binding interactions with therapeutic targets.

- C5a Receptor Antagonism: A series of 5,6,7,8-tetrahydroquinoline derivatives have been identified as antagonists of the C5a receptor, which is implicated in inflammatory responses. [\[8\]](#) This suggests a potential anti-inflammatory role for derivatives of this scaffold.
- Neurotropic Agents: Recent studies have identified tetrahydroquinolines as having neurotropic effects, indicating potential applications in treating neurodegenerative diseases. [\[2\]](#)

The diagram below illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery, based on activities observed in analogous compounds.



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